

Characterization of 2-Bromothiazole-5-carboxylic Acid: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 2-Bromothiazole-5-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-Bromothiazole-5-carboxylic acid**. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages data from structurally similar compounds to provide a robust characterization framework. This approach allows for the confident identification and quality assessment of **2-Bromothiazole-5-carboxylic acid** in research and development settings.

^1H and ^{13}C NMR Data Comparison

The following tables summarize the expected NMR data for **2-Bromothiazole-5-carboxylic acid** and compare it with its methyl ester derivative, Methyl 2-bromothiazole-5-carboxylate. The close structural similarity allows for reliable prediction of the chemical shifts for the thiazole ring protons and carbons.

Table 1: ^1H NMR Data Comparison

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
2-Bromothiazole-5-carboxylic acid	DMSO-d ₆	~8.4 (Predicted)	Singlet	H4 (thiazole)
~13.5 (Predicted)	Broad Singlet	-COOH		
Methyl 2-bromothiazole-5-carboxylate	CDCl ₃	8.25	Singlet	H4 (thiazole)
3.90	Singlet	-OCH ₃		

Table 2: ¹³C NMR Data Comparison

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
2-Bromothiazole-5-carboxylic acid	DMSO-d ₆	~145 (Predicted)	C2 (C-Br)
~144 (Predicted)	C4 (CH)		
~125 (Predicted)	C5 (C-COOH)		
~162 (Predicted)	-COOH		
Methyl 2-bromothiazole-5-carboxylate	CDCl ₃	144.1	C2 (C-Br)
142.9	C4 (CH)		
124.1	C5 (C-COOCH ₃)		
161.2	-COOCH ₃		
52.9	-OCH ₃		

Experimental Protocols

The following provides a general methodology for acquiring high-quality ^1H and ^{13}C NMR spectra.

Sample Preparation

- **Dissolution:** Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.

^1H NMR Spectroscopy

- **Spectrometer:** A 400 MHz or higher field NMR spectrometer.
- **Pulse Program:** A standard single-pulse experiment (zg30 or similar).
- **Acquisition Parameters:**
 - Spectral Width: -2 to 16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (d1): 1-5 seconds.
 - Number of Scans (ns): 16-64, depending on sample concentration.
- **Processing:** Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.

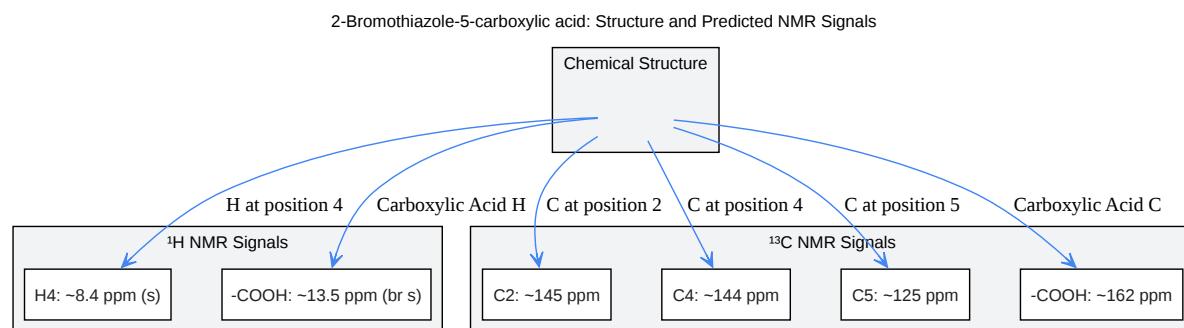
^{13}C NMR Spectroscopy

- **Spectrometer:** A 100 MHz or higher field NMR spectrometer.
- **Pulse Program:** A standard proton-decoupled single-pulse experiment (zgpg30 or similar).

- Acquisition Parameters:
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2-10 seconds.
 - Number of Scans (ns): 1024 or more, as ^{13}C has a low natural abundance.
- Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the resulting spectrum.

Structure-Spectra Correlation

The following diagram illustrates the chemical structure of **2-Bromothiazole-5-carboxylic acid** and the expected correlation with its key NMR signals.



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Caption: Structure of **2-Bromothiazole-5-carboxylic acid** and its predicted ^1H and ^{13}C NMR signals.

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